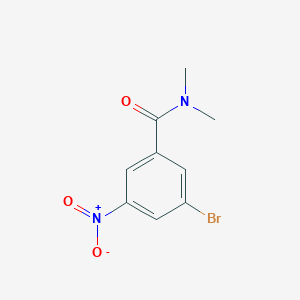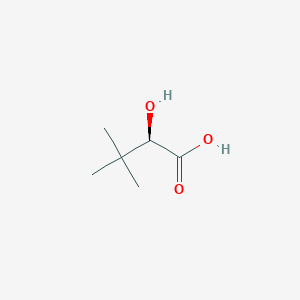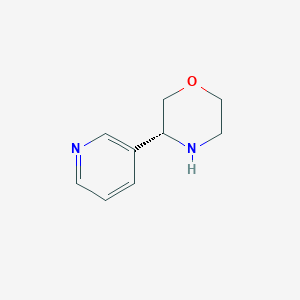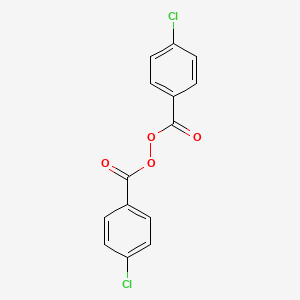
Bis(4-chlorobenzoyl) peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-chlorobenzoyl peroxide appears as odorless white solid or paste. Sinks in water. (USCG, 1999)
Aplicaciones Científicas De Investigación
Photodecomposition Mechanism
A study by Misawa et al. (1988) explored the photodecomposition of bis(4-chlorobenzoyl) peroxide and similar compounds using laser flash photolysis. They determined rate constants for decarboxylation of benzoyloxyl radicals formed in this process, providing insights into the mechanism and energy aspects of photodecomposition in various solvents (Misawa et al., 1988).
Kinetic Analysis in Polymerization
Achilias and Sideridou (2004) investigated the kinetics of benzoyl peroxide/amine-initiated free-radical polymerization of dental dimethacrylate monomers, which are essential in dental materials. This research included benzoyl peroxide, a compound structurally similar to bis(4-chlorobenzoyl) peroxide, and provided a mathematical model to simulate its polymerization kinetics (Achilias & Sideridou, 2004).
Chemiluminescence Applications
Several studies have examined the use of bis(4-chlorobenzoyl) peroxide and related compounds in chemiluminescence. For instance, Zoonen et al. (1985) developed a solid-state reactor for detecting hydrogen peroxide in aqueous samples using peroxyoxalate chemiluminescence, a method that could potentially involve bis(4-chlorobenzoyl) peroxide (Zoonen et al., 1985). Additionally, Scott et al. (1980) investigated chemiluminescence from reactions involving bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate, closely related to bis(4-chlorobenzoyl) peroxide, for determining hydrogen peroxide (Scott et al., 1980).
Safety and Handling in Industrial Applications
An important aspect of using bis(4-chlorobenzoyl) peroxide in industrial settings is understanding its safety and handling requirements. Wanghu (2013) conducted a study on the thermal decomposition and kinetic model of bis 2,4-dichlorobenzoyl peroxide, a compound similar to bis(4-chlorobenzoyl) peroxide, highlighting the need for cautious handling due to its thermal instability and potential explosion risk (Wanghu, 2013).
Propiedades
Número CAS |
94-17-7 |
|---|---|
Fórmula molecular |
C14H8Cl2O4 |
Peso molecular |
311.1 g/mol |
Nombre IUPAC |
(4-chlorobenzoyl) 4-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8Cl2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H |
Clave InChI |
OXYKVVLTXXXVRT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Cl)Cl |
Color/Form |
White, granular Powde |
Densidad |
greater than 1.1 at 68 °F (USCG, 1999) Greater than 1.1 @ 20 °C (solid) |
melting_point |
137-138 °C |
Otros números CAS |
94-17-7 |
Descripción física |
P-chlorobenzoyl peroxide appears as odorless white solid or paste. Sinks in water. (USCG, 1999) |
Pictogramas |
Explosive; Flammable; Irritant |
Vida útil |
Stable if below 80 °F |
Solubilidad |
Insol in water; sol in organic solvents |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate](/img/structure/B1604459.png)
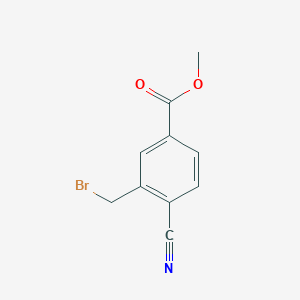
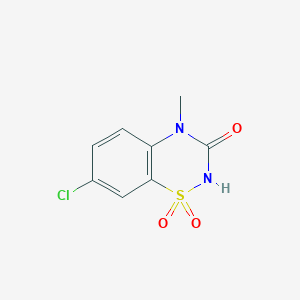
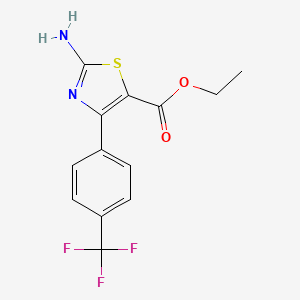
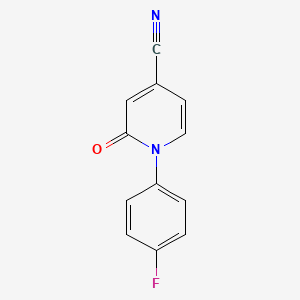




![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)
